molecular formula C9H10FNO B15336101 (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol

Katalognummer: B15336101
Molekulargewicht: 167.18 g/mol
InChI-Schlüssel: TUKNFDKNHRQMIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol: is an organic compound with a molecular formula of C9H9FNO It features a pyridine ring substituted with a cyclopropyl group at the 5-position, a fluorine atom at the 3-position, and a methanol group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom at the 3-position of the pyridine ring.

    Methanol Addition: Introduction of the methanol group at the 2-position of the pyridine ring.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimizing these conditions to achieve large-scale synthesis efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-Cyclopropyl-3-fluoropyridin-2-yl)carboxylic acid.

Wissenschaftliche Forschungsanwendungen

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Cyclopropyl-2-fluoropyridin-3-yl)methanol
  • (5-Bromo-3-fluoropyridin-2-yl)methanol
  • (5-Chloro-3-fluoropyridin-2-yl)methanol

Uniqueness

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the cyclopropyl group and the fluorine atom can significantly impact its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C9H10FNO

Molekulargewicht

167.18 g/mol

IUPAC-Name

(5-cyclopropyl-3-fluoropyridin-2-yl)methanol

InChI

InChI=1S/C9H10FNO/c10-8-3-7(6-1-2-6)4-11-9(8)5-12/h3-4,6,12H,1-2,5H2

InChI-Schlüssel

TUKNFDKNHRQMIM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=C(N=C2)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.